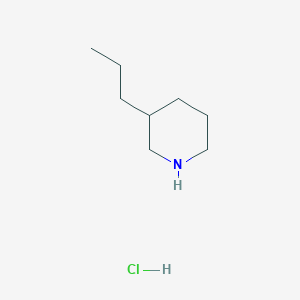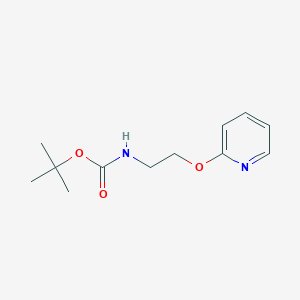
3-Propylpiperidine hydrochloride
Übersicht
Beschreibung
3-Propylpiperidine hydrochloride is a chemical compound with the CAS Number: 858443-89-7 . It has a molecular weight of 163.69 . The compound is stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The molecular formula of this compound is C8H17N.ClH . The InChI code is 1S/C8H17N.ClH/c1-2-4-8-5-3-6-9-7-8;/h8-9H,2-7H2,1H3;1H .
Chemical Reactions Analysis
Piperidine derivatives, including 3-Propylpiperidine, have been involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 122-123 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Labeling
- Stable Isotope and Carbon-14 Labeling: 3-Propylpiperidine hydrochloride derivatives have been used in the synthesis of stable isotope-labeled and carbon-14 labeled compounds. An example is the synthesis of (−)-OSU-6162, a dopamine autoreceptor antagonist with potential antipsychotic properties (Chaudhary & McGrath, 2000).
Dopaminergic Activity
- Dopamine Receptor Studies: 3-Propylpiperidine derivatives, such as 3-(3-Hydroxyphenyl)-N-n-propylpiperidine (3-PPP), have been studied for their effects on dopamine receptors. These compounds show differential effects on central dopamine receptors, influencing both pre- and postsynaptic receptors (Eriksson, Modigh, Carlsson, & Wikström, 1983), (Wikström et al., 1984).
Pharmacological Testing
- Testing for Dopaminergic Activity: Compounds derived from 3-Propylpiperidine have been pharmacologically tested for their dopaminergic activity, specifically as dopamine autoreceptor agonists. These studies help in understanding the potential of such compounds in treating conditions like Parkinson's disease (Kelly, Howard, Koe, & Sarges, 1985).
Metabolite Studies
- Understanding Metabolic Conversion: The enantiomers of 3-Propylpiperidine have been studied for their metabolic conversion into catechol analogues. This research is significant for understanding the pharmacological profiles of these compounds (Rollema et al., 1986).
Prodrug Development
- Carbamate Ester Derivatives as Prodrugs: Research has focused on developing carbamate ester derivatives of 3-Propylpiperidine as potential prodrugs, enhancing their pharmacokinetic properties for therapeutic use (Thorberg et al., 1987).
Structural Analysis
- X-ray Crystallography: Structural analysis of derivatives of 3-Propylpiperidine, such as allylprodine hydrochloride, has been carried out using X-ray crystallography. This helps in understanding the conformational aspects and receptor interactions of these compounds (Portoghese & Shefter, 1976).
Chemical Synthesis
- Novel Synthesis Methods: Research has also been conducted on novel methods for synthesizing derivatives of 3-Propylpiperidine, such as ( R)-3-aminopiperidine dihydrochloride, providing advancements in synthetic chemistry (Jiang Jie-yin, 2015).
Analytical Techniques
- Application in Analytical Chemistry: Compounds like 2-propylpiperidine-1-carbodithioate have been used in analytical chemistry for the extraction and determination of metals in various water samples, demonstrating the utility of 3-Propylpiperidine derivatives in environmental analysis (Suvardhan et al., 2007).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-propylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-2-4-8-5-3-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSYZZXLFAPVAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
858443-89-7 | |
| Record name | 3-propylpiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Benzyloxy)phenyl]-2-(tert-butylamino)ethan-1-one](/img/structure/B1375483.png)





![7-Azaspiro[3.5]nonan-2-ol hydrochloride](/img/structure/B1375491.png)






![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)